ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate
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Overview
Description
Ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of benzo[b]thiophene derivatives. This compound is characterized by the presence of a benzo[b]thiophene core, which is a sulfur-containing heterocycle, and various functional groups including an ethyl ester, a sulfonamide, and a chloro-substituted aromatic ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene precursors.
Introduction of the sulfonamide group: This step involves the reaction of the benzo[b]thiophene derivative with a sulfonamide reagent under appropriate conditions.
Esterification: The carboxylic acid group on the benzo[b]thiophene core is esterified using ethanol in the presence of an acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.
Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chloro-substituted aromatic ring may enhance the compound’s binding affinity to certain receptors. The overall effect of the compound is determined by its ability to modulate these molecular targets and pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Ethyl 3-(N-(5-chloro-2-methylphenyl)sulfamoyl)benzo[b]thiophene-2-carboxylate can be compared with other similar compounds, such as:
Benzo[b]thiophene derivatives: These compounds share the same core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Sulfonamide derivatives: These compounds contain the sulfonamide group and are known for their antimicrobial and anti-inflammatory activities.
Chloro-substituted aromatic compounds: These compounds have a chloro group on the aromatic ring, which can influence their reactivity and binding affinity to molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S2/c1-3-24-18(21)16-17(13-6-4-5-7-15(13)25-16)26(22,23)20-14-10-12(19)9-8-11(14)2/h4-10,20H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSIBISGNHKWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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